![molecular formula C23H24BrN5OS B2487921 5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-53-6](/img/structure/B2487921.png)

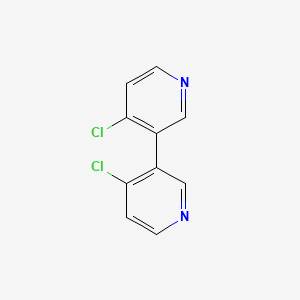

5-((3-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

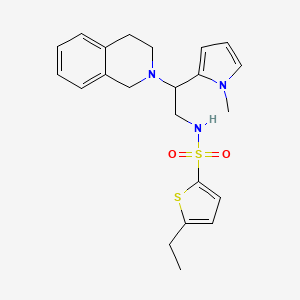

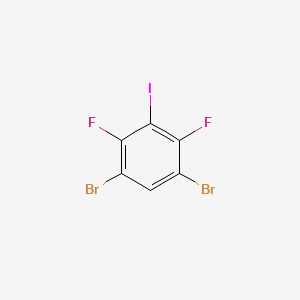

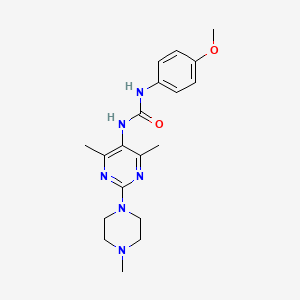

The compound belongs to a class of chemicals known for their complex molecular structures, incorporating multiple heterocyclic components such as thiazolo, triazol, and piperazinyl groups. These structures often exhibit a wide range of biological and chemical activities, making them of interest in the fields of medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of complex molecules like the specified compound often involves multi-step reactions, starting from simpler building blocks. For instance, the synthesis of related isothiazolopyridine derivatives as described by Karczmarzyk and Malinka (2008) involves steps that may include nucleophilic substitution, cyclization, and Mannich reactions (Karczmarzyk & Malinka, 2008). Such processes could be indicative of methods to synthesize the compound .

Molecular Structure Analysis

The detailed molecular structure of similar compounds provides insight into the spatial arrangement of atoms, the presence of hydrogen bonding, π-π interactions, and other structural features that influence chemical reactivity and physical properties. For example, the structural characterization of analgesic isothiazolopyridines provides insights into how molecular packing and intermolecular interactions can affect compound stability and function (Karczmarzyk & Malinka, 2008).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions at the piperazine or triazole rings. For instance, the synthesis of derivatives through modifications at these sites can lead to products with varied biological activities, as seen in the work on isothiazolopyridines (Malinka & Rutkowska, 1997). The compound's bromophenyl group might also undergo electrophilic aromatic substitution reactions, expanding its chemical versatility.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the compound's behavior in different environments. These properties are often determined by the molecular structure, as demonstrated by Gündoğdu et al. (2019), who analyzed triazolothiadiazoles' crystal structure using X-ray diffraction and DFT calculations (Gündoğdu et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the ability to undergo specific reactions, are directly influenced by the compound's structural features. The presence of the bromophenyl and piperazine groups in the compound suggests potential for nucleophilic substitution reactions and interactions with biological targets, similar to the observed activities of isothiazolopyridine derivatives (Karczmarzyk & Malinka, 2008).

Wissenschaftliche Forschungsanwendungen

Potential Inhibition of Lipoxygenase

- Research Focus : Synthesized derivatives of this compound have shown potential as inhibitors of 15-lipoxygenase (15-LO), an enzyme involved in the metabolism of fatty acids. Specifically, compounds with 1-methylpiperazine and 1-ethylpiperazine exhibited notable inhibitory activities (Asghari et al., 2016).

Antimicrobial Activities

- Research Focus : Some derivatives of this compound have been synthesized and tested for their antimicrobial properties. The studies demonstrate that these derivatives can exhibit good to moderate activities against various microorganisms (Bektaş et al., 2007).

Structural Characterization for Analgesic Properties

- Research Focus : The structural characterization of related isothiazolopyridines has been conducted to understand their potential as analgesics. The molecular structures and packing influenced by various interactions were analyzed to correlate with analgesic action (Karczmarzyk & Malinka, 2008).

Mechanism of Cyclisation in Related Compounds

- Research Focus : A study focusing on the mechanism of cyclisation of N-(1,2,4-triazol-3-yl)hydrazonyl bromides to form triazolotriazoles, which is relevant to the chemical behavior of this compound, has been conducted. This research provides insights into the chemical processes involving related structures (Hegarty et al., 1974).

Synthesis of Related Antimicrobial Agents

- Research Focus : The synthesis of novel 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles bearing pyrazole was studied, displaying potent antimicrobial agents. This research contributes to the understanding of the synthesis and potential applications of similar triazole derivatives (Reddy et al., 2010).

Wirkmechanismus

Target of Action

The compound contains a piperazine ring, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Compounds containing a piperazine ring have been found to affect a variety of pathways, depending on their specific targets .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its specific chemical structure. Piperazine derivatives are generally well absorbed and distributed in the body .

Eigenschaften

IUPAC Name |

5-[(3-bromophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24BrN5OS/c1-2-19-25-23-29(26-19)22(30)21(31-23)20(16-7-6-8-17(24)15-16)28-13-11-27(12-14-28)18-9-4-3-5-10-18/h3-10,15,20,30H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEUJCRVIDHDFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCN(CC4)C5=CC=CC=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid](/img/structure/B2487842.png)

![(4-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-4-hydroxypiperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2487844.png)

![4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487847.png)

![Ethyl 2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2487852.png)

![5-Methylspiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decane]-5-carboxylic acid](/img/structure/B2487853.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2487855.png)